molecular formula C19H25N3O9 B1532255 H-Glu-Tyr-Glu-OH CAS No. 32140-46-8

H-Glu-Tyr-Glu-OH

Cat. No.: B1532255
CAS No.: 32140-46-8
M. Wt: 439.4 g/mol
InChI Key: RXJFSLQVMGYQEL-UHFFFAOYSA-N
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Description

H-Glutamic acid-Tyrosine-Glutamic acid-OH , is a tripeptide composed of three amino acids: glutamic acid, tyrosine, and another glutamic acid molecule

Synthetic Routes and Reaction Conditions:

  • Peptide Synthesis: The compound can be synthesized through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

  • Chemical Coupling: The amino acids are coupled using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to form peptide bonds.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis efficiently.

  • Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Types of Reactions:

  • Oxidation: Tyrosine can undergo oxidation to form various oxidized derivatives.

  • Reduction: Glutamic acid residues can be reduced to form their corresponding amides.

  • Substitution: The amino groups in glutamic acid can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or ferric chloride (FeCl3).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Tyrosine can form compounds like L-DOPA and dopaquinone.

  • Reduction Products: Reduced glutamic acid residues can form glutamine.

  • Substitution Products: Substituted glutamic acid derivatives.

Chemistry:

  • Peptide Research: H-Glu-Tyr-Glu-OH is used in peptide research to study protein interactions and structure-function relationships.

  • Synthetic Peptide Libraries: It is used in the creation of synthetic peptide libraries for drug discovery.

Biology:

  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.

  • Signal Transduction: It is used to investigate signal transduction pathways in cells.

Medicine:

  • Drug Development: Potential use in developing new therapeutic agents targeting specific receptors or enzymes.

  • Peptide Therapeutics: Investigated for its therapeutic potential in various diseases.

Industry:

  • Biotechnology: Used in biotechnological applications for the production of bioactive peptides.

  • Food Industry:

Molecular Targets and Pathways:

  • Receptor Binding: this compound may bind to specific receptors on cell surfaces, influencing cellular responses.

  • Enzyme Interaction: It can interact with enzymes, modulating their activity and affecting metabolic pathways.

Mechanism:

  • Peptide-Mediated Signaling: The compound may trigger intracellular signaling cascades upon binding to its target receptors.

  • Enzyme Modulation: By inhibiting or activating enzymes, it can alter biochemical pathways.

Mechanism of Action

Target of Action

H-Glu-Tyr-Glu-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Mode of Action

It’s known that peptides can interact with their targets in various ways, including binding to receptors, modulating enzyme activity, or disrupting cell membranes .

Biochemical Pathways

Peptides can affect a variety of biochemical pathways depending on their targets . For example, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .

Pharmacokinetics

Peptides generally have unique pharmacokinetic properties due to their size, charge, and hydrophilicity . They can be absorbed through various routes, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys .

Result of Action

Peptides can have a variety of effects at the molecular and cellular level, depending on their targets and mode of action . For example, they can modulate cell signaling, influence cell proliferation and differentiation, or induce cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .

Comparison with Similar Compounds

  • H-Glu-Phe-Glu-OH: A tripeptide with phenylalanine instead of tyrosine.

  • H-Glu-Val-Glu-OH: A tripeptide with valine instead of tyrosine.

Uniqueness:

  • Tyrosine Presence: The presence of tyrosine in H-Glu-Tyr-Glu-OH provides unique biochemical properties compared to other tripeptides.

  • Functional Diversity: The tyrosine residue allows for additional functional groups and interactions, making it distinct in its applications.

This detailed overview of this compound highlights its significance in various scientific fields and its potential for future research and applications

Properties

IUPAC Name

2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFSLQVMGYQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318719
Record name NSC334287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32140-46-8
Record name NSC334287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC334287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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